Product packaging for Deoxylincomycin(Cat. No.:CAS No. 40371-85-5)

Deoxylincomycin

Cat. No.: B1230260
CAS No.: 40371-85-5
M. Wt: 427 g/mol
InChI Key: NHLGJUVKKFQQTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Deoxylincomycin, specifically 7-deoxylincomycin, is a crucial intermediate in organic synthesis and medicinal chemistry research for the development of novel lincosamide antibiotics . This compound serves as a core scaffold for chemical modifications, enabling researchers to explore new antibiotic candidates aimed at overcoming bacterial resistance . The lincosamide class, which includes the clinically used lincomycin and clindamycin, inhibits bacterial protein synthesis by binding to the 23S rRNA of the 50S ribosomal subunit . Resistance to natural lincosamides is often mediated by Erm methyltransferases, which modify the drug binding site . Scientific studies utilize the 7-deoxylincomycin structure to create new derivatives, such as (7S)-7-(5-aryl-1,3,4-thiadiazol-2-yl-thio)-7-deoxylincomycin analogs, which have shown improved antibacterial activity against resistant pathogens like Streptococcus pneumoniae and Streptococcus pyogenes harboring the erm gene . The synthesis of 7-deoxylincomycin derivatives is typically achieved through reactions like the Mitsunobu reaction or nucleophilic substitution of a 7-O-methanesulfonyl precursor . This compound is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are advised to review relevant literature on its synthesis and application in antibiotic development prior to use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H35ClN2O5S B1230260 Deoxylincomycin CAS No. 40371-85-5

Properties

CAS No.

40371-85-5

Molecular Formula

C18H35ClN2O5S

Molecular Weight

427 g/mol

IUPAC Name

N-[1-(3,4-dihydroxy-6-methylsulfanyloxan-2-yl)-2-hydroxypropyl]-1-methyl-4-propylpyrrolidine-2-carboxamide;hydrochloride

InChI

InChI=1S/C18H34N2O5S.ClH/c1-5-6-11-7-12(20(3)9-11)18(24)19-15(10(2)21)17-16(23)13(22)8-14(25-17)26-4;/h10-17,21-23H,5-9H2,1-4H3,(H,19,24);1H

InChI Key

NHLGJUVKKFQQTN-UHFFFAOYSA-N

SMILES

CCCC1CC(N(C1)C)C(=O)NC(C2C(C(CC(O2)SC)O)O)C(C)O.Cl

Canonical SMILES

CCCC1CC(N(C1)C)C(=O)NC(C2C(C(CC(O2)SC)O)O)C(C)O.Cl

Synonyms

7-deoxylincomycin
deoxylincomycin

Origin of Product

United States

Biosynthetic Pathways and Precursor Derivation

Biosynthesis of Lincomycin (B1675468) in Streptomyces Species

The production of lincomycin is a complex biological process orchestrated by a dedicated set of genes and enzymes within soil-dwelling bacteria of the genus Streptomyces, most notably Streptomyces lincolnensis. google.comnih.gov This natural antibiotic is composed of two primary units: an amino acid derivative, propylproline (PPL), and an amino-octose sugar. asm.orgwikipedia.org The biosynthesis of each component follows a distinct path before they are ultimately joined and further modified to yield the final lincomycin molecule.

Role of Specialized Amino Acid Precursors (e.g., Alkylproline Derivatives)

A key building block of lincomycin is the rare amino acid 4-alkyl-L-proline derivative (APD), specifically 4-propyl-L-proline (PPL). wikipedia.orgrsc.org Unlike the common amino acid L-proline, PPL is synthesized from L-tyrosine through a specialized and unusual biosynthetic pathway. rsc.orgfrontiersin.org This transformation involves a significant molecular reorganization catalyzed by a suite of dedicated enzymes. rsc.org The incorporation of this specific alkylproline derivative is crucial for the biological activity of the resulting lincomycin molecule. researchgate.netcas.cz The alkyl side chain of the proline moiety plays a significant role in the interaction of the antibiotic with its ribosomal target. rsc.org

The biosynthesis of PPL from L-tyrosine is a multi-step enzymatic cascade. wikipedia.org It begins with the hydroxylation of L-tyrosine by the enzyme LmbB2, followed by the action of L-DOPA-2,3-dioxygenase (LmbB1). frontiersin.org Subsequent steps, catalyzed by proteins such as LmbA, LmbW, LmbX, and LmbY, complete the formation of the PPL precursor. frontiersin.org This intricate pathway highlights the specialized metabolic capabilities of Streptomyces lincolnensis to produce this non-standard amino acid.

Enzymatic Components and Genetic Determinants in Lincomycin Production

The entire biosynthetic pathway for lincomycin is encoded by a cluster of genes, referred to as the lmb gene cluster, within the genome of Streptomyces lincolnensis. google.comfrontiersin.org This cluster contains all the necessary genetic information for the synthesis of both the PPL and the sugar moieties, their condensation, and subsequent modifications. google.com It also includes genes responsible for the regulation of the biosynthetic process and for the bacterium's own resistance to the antibiotic it produces. google.commcmaster.ca

Several regulatory proteins have been identified that control the expression of the lmb gene cluster, thereby influencing the yield of lincomycin. These include both positive and negative regulators. For instance, AdpAlin is a transcriptional regulator that positively influences lincomycin biosynthesis. frontiersin.org Conversely, a TetR-type regulator, SLCG_2919, has been identified as a repressor of the lincomycin biosynthetic genes. asm.org Other regulators, such as DeoR and the two-component system AflQ1-Q2, also play a role in modulating the production of this antibiotic. nih.govresearchgate.net The coordinated action of these enzymatic and regulatory components ensures the efficient production of lincomycin.

Semisynthetic Transformation of Lincomycin to Deoxylincomycin

While lincomycin itself is a potent antibiotic, chemical modifications can enhance its properties. The transformation of lincomycin into this compound, specifically the 7(S)-chloro-7-deoxylincomycin derivative known as clindamycin (B1669177), is a prime example of how semisynthesis can improve upon a natural product. uomus.edu.iqnih.gov This process involves targeted chemical reactions to alter the structure of the lincomycin molecule.

Stereoselective Chemical Modification at the C-7 Position

The key chemical transformation in the conversion of lincomycin to this compound is the stereoselective modification at the C-7 position of the amino-octose sugar moiety. uomus.edu.iqnih.gov In lincomycin, this position has an (R)-hydroxyl group. The semisynthetic process replaces this hydroxyl group with a chlorine atom, resulting in an inversion of the stereochemical configuration to the (S) form in the final this compound product. uomus.edu.iq This stereospecific substitution is critical for the enhanced antibacterial activity of the resulting compound. uomus.edu.iq

Various chemical methods have been developed to achieve this modification, including the use of the Mitsunobu reaction and SN2 reactions. nih.govresearchgate.net These reactions allow for the precise and controlled replacement of the hydroxyl group with a variety of other functional groups, although the chloro-derivative has proven to be the most clinically significant. nih.gov The ability to selectively target the C-7 position has been a cornerstone of research into novel lincomycin analogs with improved properties. nih.govnih.gov

Influence of Chemical Precursors on this compound Yield

The efficiency of the semisynthetic conversion of lincomycin to this compound is influenced by the purity and quality of the starting lincomycin. The fermentation and purification processes used to produce the initial lincomycin can impact the subsequent chemical reactions. While the term "chemical precursors" in this context primarily refers to the lincomycin starting material, the broader field of precursor chemistry for illicit drug synthesis offers a conceptual parallel, where the availability and quality of starting materials are critical for the final product yield. drugsandalcohol.ieunodc.orgincb.org

In the context of legitimate pharmaceutical production, optimizing the fermentation conditions to maximize the production of lincomycin A, the desired precursor for clindamycin synthesis, while minimizing the formation of related byproducts like lincomycin B, is a key strategy. bohrium.com The use of optimized media compositions has been shown to increase the yield of lincomycin A. bohrium.com The purity of the isolated lincomycin directly affects the efficiency and yield of the subsequent chemical steps to produce this compound, as impurities can interfere with the chemical reactions and complicate the purification of the final product.

Chemical Synthesis and Structure Activity Relationship Sar Studies

Synthetic Methodologies for Deoxylincomycin Analogues and Derivatives

The generation of novel this compound analogues has been propelled by a range of sophisticated synthetic techniques. These methods provide the versatility needed to introduce diverse functional groups at key positions on the lincosamide scaffold, thereby enabling extensive structure-activity relationship studies.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling has emerged as a powerful and widely applicable strategy for the synthesis of novel this compound derivatives. researchgate.net This method is particularly effective for creating carbon-carbon and carbon-heteroatom bonds under mild conditions, making it suitable for complex molecules. sigmaaldrich.comnobelprize.orgnih.govscielo.br Researchers have successfully utilized these reactions to introduce a variety of substituents, especially at the C-7 position. For instance, the synthesis of 7(S)-7-deoxy-7-(4-morpholinocarbonylphenylthio)lincomycin and other analogues with heteroaryl rings linked via a sulfur atom has been achieved through Pd-catalyzed cross-coupling of 7-deoxy-7-epi-7-mercaptolincomycin with corresponding aryl halides. nih.govresearchgate.net This approach has also been key in modifying the 6-amino group, where substituted pipecolinic acids are coupled to the lincosamide structure, followed by transformations at the C-7 position. researchgate.net

Mitsunobu and S(_N)2 Reaction Applications

The Mitsunobu reaction and direct S(_N)2 (nucleophilic substitution) reactions are cornerstone methodologies for modifying the C-7 position of the lincomycin (B1675468) scaffold, typically proceeding with inversion of configuration. semanticscholar.org The Mitsunobu reaction, involving a phosphine (B1218219) reagent and a dialkyl azodicarboxylate, allows for the conversion of the C-7 hydroxyl group to a variety of substituted thio-ethers. nih.govresearchgate.netnih.gov For example, (7S)-7-(5-aryl-1,3,4-thiadiazol-2-yl-thio)-7-deoxylincomycin derivatives were primarily synthesized via the Mitsunobu reaction of 2,3,4-tris-O-(trimethylsilyl)lincomycin with the appropriate thiols. nih.gov

Alternatively, S(_N)2 reactions provide a direct route for substitution. This is often achieved by first activating the C-7 hydroxyl group, for instance by converting it into a good leaving group like a mesylate (methanesulfonyl ester). The subsequent reaction of 7-O-methanesulfonyl-2,3,4-tris-O-(trimethylsilyl)lincomycin with a thiol nucleophile affords the desired 7-thio-substituted analogue. nih.govresearchgate.net These reactions have been instrumental in creating libraries of compounds for SAR studies. researchgate.netlookchem.com

Strategies for Modifications at the 6- and 7-Positions

Strategic modifications at both the C-6 and C-7 positions of the lincomycin structure have been a major focus of research to develop analogues with enhanced potency, particularly against resistant bacterial strains. researchgate.netdntb.gov.ua A common strategy involves first modifying the 6-amino group by coupling it with various substituted proline or pipecolinic acid intermediates. researchgate.netlookchem.com Following this modification, the C-7 position is targeted.

Key intermediates are prepared, often involving protection of other hydroxyl groups (e.g., as trimethylsilyl (B98337) ethers), followed by selective deprotection at the C-7 position. lookchem.com This allows for the specific introduction of substituents at C-7 using methods like the Mitsunobu reaction, S(_N)2 displacement of a mesylate, or palladium-catalyzed cross-coupling. researchgate.netlookchem.com This dual-modification approach has led to the discovery of derivatives with significantly improved activity. For example, analogues featuring a 4′-cis-(cyclopropylmethyl)piperidine at the 6-position and a para-heteroaromatic-phenylthio group at the C-7 position have shown potent activity against macrolide-resistant Streptococcus pneumoniae and Streptococcus pyogenes. researchgate.net

Stereochemical Control in this compound Analogue Synthesis

Stereochemical control is a critical aspect of synthesizing this compound analogues, as the three-dimensional arrangement of atoms significantly influences biological activity. fiveable.merijournals.com The lincomycin molecule contains multiple chiral centers, and maintaining or inverting the stereochemistry at specific positions, particularly C-7, is crucial for antibacterial potency. nih.gov For instance, the superior in vivo activity of clindamycin (B1669177) (7(S)-chloro-7-deoxylincomycin) over lincomycin is a direct result of the inversion of configuration at the C-7 position during its synthesis from lincomycin. uomus.edu.iq

Synthetic strategies are designed to control these stereochemical outcomes. nih.govhanessiangroup.com Reactions like the Mitsunobu and S(_N)2 substitutions on the C-7 hydroxyl group are inherently stereospecific, proceeding with a predictable inversion of configuration (from R in lincomycin to S in the product). semanticscholar.org In more complex total syntheses of novel lincosamide candidates like iboxamycin, stereochemical control is paramount. This can involve the use of chiral auxiliaries, asymmetric catalytic reactions, and substrate-controlled diastereoselective steps to construct the molecule with the desired stereochemistry at every chiral center. chemrxiv.org Confirmation of the absolute stereochemistry of the final products is often achieved through single-crystal X-ray analysis. chemrxiv.org

Comprehensive Structure-Activity Relationships (SARs) of this compound Analogues

The synthesis of a wide array of this compound analogues has facilitated detailed investigations into their structure-activity relationships (SARs). These studies systematically correlate changes in the chemical structure with their effects on antibacterial potency, providing a blueprint for the rational design of more effective antibiotics. lookchem.comdntb.gov.ua

Impact of Substituent Changes on Antibacterial Potency

SAR studies have revealed that modifications at several key positions on the this compound scaffold can dramatically influence antibacterial activity. dntb.gov.ua

Modifications at the C-7 Position: The nature of the substituent at the C-7 position is a critical determinant of potency.

Arylthio Groups: Introduction of arylthio groups at C-7 has been a fruitful strategy. For example, derivatives with a (4-morpholinocarbonyl)phenylthio group showed potent activity. nih.govresearchgate.net

Thiadiazole Moieties: Incorporating a thiadiazole ring system has proven particularly effective. Derivatives with a 5-aryl-1,3,4-thiadiazol-2-yl-thio group at the C-7 position exhibit strong antibacterial activity. Further optimization revealed that adding an ortho-substituted phenyl group to the thiadiazole ring enhanced potency against resistant strains of Streptococcus pneumoniae and Streptococcus pyogenes that possess the erm gene. nih.gov

Heteroaromatic-Phenylthio Groups: Further exploration led to the discovery that derivatives with a para-heteroaromatic-phenylthio group at C-7 displayed exceptionally strong activities against these resistant pathogens, in some cases exceeding the potency of the ketolide antibiotic telithromycin. researchgate.net

Modifications at the 6-Position (Proline/Pipecoline Moiety): Changes to the amino acid portion of the molecule also significantly impact activity.

4'-Position Substituents: Analogues with a 4′-cis-(cyclopropylmethyl)piperidine at the 6-position showed significantly enhanced antibacterial activity. researchgate.net

1'-Position Substituents: Demethylation at the 1'-position (1'-NH derivatives) led to compounds with improved activity against resistant pathogens compared to their 1'-N-methyl counterparts. lookchem.com

The combination of optimal substituents at both the 6- and 7-positions has led to the development of highly potent compounds. For instance, a derivative possessing both a 1'-demethyl framework and a 5-(2-nitrophenyl)-1,3,4-thiadiazol-2-yl group at C-7 demonstrated significantly potent activities against resistant S. pneumoniae. lookchem.com These findings underscore the synergistic effect of multipoint modifications on the this compound scaffold.

Table of Research Findings on Substituent Effects

Compound/Modification SeriesKey Structural Feature(s)Observed Impact on Antibacterial PotencyReference
7(S)-7-(5-aryl-1,3,4-thiadiazol-2-yl-thio)-7-deoxylincomycinOrtho-substituted phenyl group on the thiadiazole ring at C-7Improved activity against S. pneumoniae and S. pyogenes with erm gene compared to unsubstituted phenyl. nih.gov
6- and 7-Position Modified Analogues4′-cis-(cyclopropylmethyl)piperidine at C-6 and para-heteroaromatic-phenylthio group at C-7Significantly strong activities against resistant S. pneumoniae and S. pyogenes, stronger than telithromycin. researchgate.net
Proline-Modified Analogues1'-NH derivatives (demethylation)Enhanced activities against resistant pathogens with the erm gene compared to 1'-N-methyl derivatives. lookchem.com
7(S)-7-deoxy-7-(4-morpholinocarbonylphenylthio)lincomycin(4-morpholinocarbonyl)phenylthio group at C-7Potent antibacterial activities against major respiratory pathogens, comparable or better than clindamycin. nih.govresearchgate.net
Proline and C-7 Modified AnaloguesCombination of 1'-demethyl framework and a 5-(2-nitrophenyl)-1,3,4-thiadiazol-2-yl group at C-7Significantly potent activities against S. pneumoniae with the erm gene. lookchem.com

Conformational Analysis and Bioactivity Correlation

The biological activity of a drug molecule is intrinsically linked to its three-dimensional shape, or conformation. For lincosamides, their mechanism of action involves binding to the 50S subunit of the bacterial ribosome, thereby inhibiting protein synthesis. slideshare.net This binding is highly specific, requiring the antibiotic to adopt a particular conformation to fit into the binding pocket on the 23S ribosomal RNA (rRNA).

Conformational analysis seeks to understand the spatial arrangement of a molecule and how its flexibility influences its interaction with its biological target. It is understood that lipid solubility, rather than a rigid stereochemical conformation alone, plays a significant role in the properties of this compound and its analogs. nih.gov However, the precise three-dimensional fit is indispensable for potent activity.

Three-dimensional analysis of a 7(S)-7-deoxy-7-(4-morpholinocarbonylphenylthio)lincomycin derivative bound to the ribosome revealed specific interactions that are crucial for its enhanced activity. nih.govresearchgate.net These studies show that modifications at the C-7 position can alter the molecule's conformation, leading to improved binding affinity or the ability to overcome resistance mechanisms, such as methylation of the rRNA target site. The 7(S)-configuration is crucial as it correctly orients the substituent to maximize these favorable interactions within the ribosomal tunnel. nih.govnih.gov

Rational Design Principles for Enhanced Lincosamide Activity

Rational drug design leverages a detailed understanding of a drug's target and its structure-activity relationships to create more effective compounds. For lincosamides, this has been a fruitful strategy to overcome the limitations of early antibiotics like lincomycin.

Key principles guiding the design of enhanced lincosamide derivatives include:

Targeted C-7 Modification : Based on SAR data showing the tolerance for bulky substituents at the C-7 position, researchers have rationally designed and synthesized numerous derivatives with enhanced properties. For example, introducing specific 5-aryl-1,3,4-thiadiazol-2-yl-thio groups was a deliberate strategy to improve activity against resistant strains of Streptococcus pneumoniae and Streptococcus pyogenes. nih.govresearchgate.net The discovery that a 4-(pyrimidin-5-yl)phenyl group at this position leads to potent activity is a direct outcome of these rational design efforts. nih.gov

Component-Based Synthesis : A major advance in rational design is the move from semisynthesis (modifying the natural product) to a total, component-based synthesis. This allows for the creation of analogs that are impossible to make by simply modifying lincomycin. harvard.educhemrxiv.org By synthesizing the "northern" aminosugar half and the "southern" proline half separately, researchers can introduce a much wider array of chemical diversity at key positions to probe and optimize antibacterial activity. harvard.educhemrxiv.org

Overcoming Resistance : A primary goal of rational design is to create antibiotics effective against resistant bacteria. For lincosamides, this often means designing molecules that can still bind effectively to ribosomes that have been modified by bacterial resistance enzymes (e.g., Erm methyltransferases). By synthesizing derivatives with novel C-7 side chains, scientists have created compounds that show potent activity against these clinically problematic resistant pathogens. nih.govnih.gov

The following tables present research findings on various this compound derivatives, illustrating the impact of structural modifications on antibacterial activity.

Table 1: Antibacterial Activity of 7(S)-7-deoxy-7-arylthiolincomycin Derivatives Minimum Inhibitory Concentration (MIC) in µg/mL. Data sourced from The Journal of Antibiotics (2016). researchgate.net

Compound C-7 Substituent S. pneumoniae (Resistant) S. pyogenes (Resistant)
28 4-Morpholinocarbonylphenylthio 3.13 0.78
38 4-(1,2,4-Triazol-1-yl)phenylthio 0.78 0.2
Clindamycin Chloro 100< 100<

| Lincomycin | Hydroxyl | 100< | 100< |

Table 2: Impact of Proline Moiety Modification on Antibacterial Activity Minimum Inhibitory Concentration (MIC) in µg/mL against a resistant strain of S. pneumoniae. Data sourced from The Journal of Antibiotics (2017). nih.gov

Compound Proline Moiety C-7 Substituent S. pneumoniae (Resistant)
3 1'-N-Methyl 5-(2-Nitrophenyl)-1,3,4-thiadiazol-2-yl-thio 12.5
34 1'-NH (demethyl) 5-(2-Nitrophenyl)-1,3,4-thiadiazol-2-yl-thio 3.13

| 56 | 1'-NH, 4'-fluoro | 5-(2-Nitrophenyl)-1,3,4-thiadiazol-2-yl-thio | 0.78 |

Molecular Mechanism of Antimicrobial Action

Ribosomal Target Site Identification and Binding Affinities

Deoxylincomycin, like its more clinically prevalent derivative clindamycin (B1669177) (7-chloro-7-deoxylincomycin), primarily targets the 50S subunit of the bacterial ribosome. nih.govresearchgate.netdrugbank.comresearchgate.net This interaction is central to its ability to halt bacterial growth. nih.gov

Interaction with the 23S Ribosomal RNA within the 50S Subunit

The binding site for this compound is located within the 23S ribosomal RNA (rRNA) of the 50S subunit. nih.govresearchgate.netdrugbank.comresearchgate.net Specifically, it interacts with the peptidyl transferase center (PTC), a functionally critical region responsible for catalyzing peptide bond formation. nih.govoup.comwikipedia.org Chemical footprinting studies on the related compound clindamycin have identified key nucleotides in the central loop of domain V of the 23S rRNA that are protected upon drug binding. These include A2058, A2059, A2451, and G2505 (E. coli numbering). researchgate.netoup.com The interaction with these nucleotides, which are integral to the A-site and P-site of the PTC, sterically hinders the proper positioning of aminoacyl-tRNA and peptidyl-tRNA, thereby inhibiting peptide transfer. nih.gov

Kinetic analyses have revealed a two-step binding process for clindamycin, which is likely analogous for this compound. Initially, the antibiotic rapidly and competitively binds to the A-site of the translating ribosome to form an encounter complex. This is followed by a slower isomerization to a more stable complex where the drug is positioned near the P-site. researchgate.net

Table 1: Nucleotides in the 23S rRNA Protected by Lincosamide Binding

Nucleotide (E. coli numbering)Location within PTCInteraction Effect
A2058A-site / P-site interfaceProtected from chemical modification
A2059A-site / P-site interfaceProtected by clindamycin
A2451A-siteProtected from chemical modification
G2505P-siteProtected from chemical modification

Overlap with Macrolide and Streptogramin Binding Sites

The binding site of this compound on the 23S rRNA overlaps with the binding sites of other antibiotic classes, namely macrolides and streptogramin B. researchgate.neteuropa.eupsu.edufrontiersin.orgresearchgate.net This overlapping region is often referred to as the MLSB (Macrolide-Lincosamide-Streptogramin B) binding site. researchgate.netresearchgate.net All three classes, despite their structural differences, bind in close proximity within the ribosomal exit tunnel, adjacent to the peptidyl transferase center. nih.govfrontiersin.org This proximity explains the phenomenon of cross-resistance, where a modification at a single nucleotide, such as A2058, can confer resistance to all three antibiotic classes. psu.edufrontiersin.org

Inhibition of Bacterial Protein Synthesis Pathways

By binding to its ribosomal target, this compound effectively disrupts the intricate process of bacterial protein synthesis. nih.govdrugbank.comwikipedia.org This inhibition occurs at key stages of translation, ultimately leading to a bacteriostatic effect. wikipedia.org

Interference with Peptide Chain Initiation and Elongation

This compound interferes with both the initiation and elongation phases of peptide chain synthesis. drugbank.comresearchgate.net It can impede the proper assembly of the ribosome and the translation process. drugbank.com Some evidence suggests that clindamycin, and by extension this compound, acts as a structural analog of the 3'-ends of tRNA molecules, which allows it to impair peptide chain initiation. drugbank.com During elongation, the presence of the antibiotic in the peptidyl transferase center prevents the formation of peptide bonds, a crucial step in extending the polypeptide chain. nih.govoup.com

Ribosomal Translocation Blockage

A primary mechanism of action for this compound is the inhibition of ribosomal translocation. wikipedia.orgwikidoc.org After a peptide bond is formed, the ribosome must move one codon along the mRNA to position the next codon in the A-site for decoding. This compound physically obstructs this movement. By binding within the nascent peptide exit tunnel, it creates a roadblock that prevents the growing peptide chain from advancing, thereby stalling the ribosome and halting protein synthesis. wikipedia.orgsigmaaldrich.com Studies with lincosamides have shown they can induce the dissociation of peptidyl-tRNA from the ribosome, further disrupting the elongation cycle. nih.gov

Molecular Modeling and Structural Studies of this compound-Ribosome Complexes

While specific crystallographic data for this compound bound to the ribosome is not widely available, extensive structural studies on the closely related clindamycin have provided significant insights. researchgate.netnih.govwikipedia.org X-ray crystal structures of clindamycin in complex with ribosomes from various bacterial species, including Escherichia coli and Deinococcus radiodurans, have detailed the precise interactions at an atomic level. researchgate.netwikipedia.org

These structural models confirm that the propyl pyrrolidinyl portion of clindamycin occupies a cleft in the ribosome that is also occupied by the aminoacyl moiety of tRNA in the A-site. researchgate.netresearchgate.net The drug's orientation places it in a position to interfere with the placement of the incoming aminoacyl-tRNA and to block the path of the nascent polypeptide chain through the exit tunnel. researchgate.net Computational modeling, combined with chemical footprinting and kinetic data, supports a dynamic binding process where the antibiotic may shift its position within the peptidyl transferase center to exert its inhibitory effects. researchgate.net

X-ray Crystallography of Ribosomal Subunit-Deoxylincomycin Complexes

X-ray crystallography has been an indispensable tool for visualizing the atomic-level interactions between antibiotics and their ribosomal targets. While crystallographic analysis of this compound itself has been challenging, extensive studies have been conducted on its potent derivative, clindamycin (7-chloro-7-deoxylincomycin). wikipedia.org These studies provide critical insights into the binding mode of the this compound scaffold.

High-resolution crystal structures have been determined for clindamycin in complex with the 50S ribosomal subunit from various bacterial species, including Escherichia coli, Deinococcus radiodurans, and Haloarcula marismortui. wikipedia.org These structures unanimously show that the antibiotic binds within the peptidyl transferase center (PTC), the functional heart of the large ribosomal subunit responsible for catalyzing peptide bond formation. bu.eduresearchgate.net The binding site is located in a cleft within domain V of the 23S ribosomal RNA (rRNA), an area that overlaps with the binding sites for other antibiotic classes like macrolides and streptogramins B. drugbank.comwikipedia.orgresearchgate.net

The crystallographic data reveal that the propyl-pyrrolidinyl tail of the molecule extends into a recess of the PTC that is typically occupied by the aminoacyl moiety of the A-site tRNA. researchgate.net This steric hindrance is a key component of its inhibitory action. The drug's binding pocket is primarily composed of rRNA nucleotides, underscoring the role of the ribosome as a ribozyme where the RNA itself performs the catalytic function. bu.edu Key interactions involve specific nucleotides of the 23S rRNA, as detailed in footprinting and mutagenesis studies. asm.orgoup.comnih.gov

Study Summary: Crystallography of Lincosamide-Ribosome Complexes
Organism Deinococcus radiodurans, Escherichia coli, Haloarcula marismortui
Antibiotic Clindamycin (7-chloro-7-deoxylincomycin)
Target Site 50S Ribosomal Subunit, Peptidyl Transferase Center (PTC)
Binding Pocket Domain V of 23S rRNA
Key Finding The antibiotic occupies a cleft that overlaps with the A-site tRNA binding position, sterically inhibiting peptide bond formation. wikipedia.orgresearchgate.net

Computational Approaches to Binding Dynamics

While crystallography provides static snapshots of the bound state, computational methods like molecular dynamics (MD) simulations and chemical footprinting offer a view of the dynamic nature of the interaction. nih.govdiva-portal.org These approaches have been crucial in refining our understanding of how this compound and its analogs bind to the ribosome.

Chemical footprinting experiments, which identify the nucleotides protected by a bound drug from chemical modification, have precisely mapped the interaction sites of clindamycin and lincomycin (B1675468) within the 23S rRNA. oup.comnih.gov These studies show strong protection of nucleotides A2058, A2451, and G2505, with clindamycin uniquely protecting A2059 as well. oup.comnih.gov These nucleotides are all located within the A-site and P-site of the peptidyl transferase center. atspace.org

Kinetic and computational analyses suggest a two-step binding model. researchgate.net The antibiotic first engages in a competitive interaction at the A-site of the ribosome, forming an initial encounter complex. researchgate.net This is followed by a slower isomerization to a more stable complex, where the drug is thought to be fixed nearer to the P-site. researchgate.net

Molecular dynamics simulations have further explored these interactions, examining the flexibility of the antibiotic within its binding site and the influence of resistance mutations. researchgate.net For instance, simulations comparing the binding of clindamycin to wild-type ribosomes versus those with an A2058G mutation (a common resistance mechanism) revealed that the drug is more flexible in the native binding site. This suggests that the mutation restricts the conformational freedom of the antibiotic, potentially affecting its inhibitory activity. researchgate.net

Nucleotide Interactions of Lincosamides with 23S rRNA (E. coli)
Protected Nucleotide Finding
A2058Strongly protected by both clindamycin and lincomycin. oup.comnih.gov
A2059Protected by clindamycin but not lincomycin, highlighting a subtle difference in their binding modes. oup.com
A2451Strongly protected by both clindamycin and lincomycin; located in the A-site of the PTC. oup.comnih.gov
G2505Protected from kethoxal (B1673598) modification by both drugs. oup.comnih.gov
G2061Weakly protected by both antibiotics. oup.com

Antimicrobial Spectrum and Efficacy in Preclinical Models

In Vitro Susceptibility Profiles against Gram-Positive Bacteria

Deoxylincomycin and its derivatives exhibit substantial in vitro activity against a variety of Gram-positive bacteria. This class of antibiotics functions by inhibiting bacterial protein synthesis through binding to the 50S ribosomal subunit, which disrupts peptide bond formation.

Activity against Staphylococcus Species (e.g., S. aureus)

This compound derivatives are effective against Staphylococcus aureus, including some strains that are resistant to other antibiotics. nih.govwikipedia.org The minimum inhibitory concentration (MIC) values, which represent the lowest concentration of an antibiotic that prevents visible growth of a bacterium, are a key measure of efficacy. For S. aureus, the MIC range for clindamycin (B1669177) can be from 0.016 µg/mL to over 256 µg/mL, indicating variability in susceptibility among different strains. wikipedia.org Clindamycin has shown effectiveness against methicillin-susceptible Staphylococcus aureus (MSSA) and some strains of methicillin-resistant Staphylococcus aureus (MRSA). nih.govwikipedia.org

In Vitro Activity of this compound Derivatives Against Staphylococcus aureus
CompoundOrganismMIC Range (µg/mL)Key Findings
This compound (parent compound)S. aureus0.5–2.0Baseline activity; susceptible to resistance via ribosomal methylation.
7-Chloro-7-deoxylincomycin (Clindamycin)S. aureus0.016 - >256Effective against many strains, including some MRSA. nih.govwikipedia.org

Activity against Streptococcus Species (e.g., S. pneumoniae, S. pyogenes)

This compound and its derivatives have demonstrated potent activity against various Streptococcus species. This includes Streptococcus pneumoniae, a common cause of pneumonia, and Streptococcus pyogenes, which is responsible for infections like strep throat. nih.govnih.gov Studies have shown that 7-chloro-7-deoxylincomycin (clindamycin) has four times greater in vitro activity against S. pneumoniae compared to lincomycin (B1675468). The MIC for clindamycin against S. pneumoniae ranges from 0.002 µg/mL to over 256 µg/mL, and for S. pyogenes, it is less than 0.015 µg/mL to over 64 µg/mL. wikipedia.org Research into novel this compound derivatives has shown promising results against macrolide-resistant strains of S. pneumoniae and S. pyogenes that possess the erm gene. researchgate.net

In Vitro Activity of this compound Derivatives Against Streptococcus Species
CompoundOrganismMIC Range (µg/mL)Key Findings
7-Chloro-7-deoxylincomycin (Clindamycin)S. pneumoniae0.002 - >256Demonstrates enhanced activity compared to lincomycin. wikipedia.org
7-Chloro-7-deoxylincomycin (Clindamycin)S. pyogenes<0.015 - >64Highly active against this species. wikipedia.org
(7S)-7-(5-aryl-1,3,4-thiadiazol-2-yl-thio)-7-deoxylincomycin derivativesS. pneumoniae and S. pyogenes (with erm gene)VariesImproved antibacterial activities against resistant strains. researchgate.net

Efficacy against Enterococcus Species (Note on limited activity)

The activity of this compound and its derivatives against Enterococcus species is generally limited. nih.gov While some lincosamides may show activity against Enterococcus faecium, they are often not effective against the more commonly encountered Enterococcus faecalis. doctorlib.org

In Vitro Susceptibility Profiles against Anaerobic Bacteria

A key strength of this compound, particularly its chlorinated derivative clindamycin, is its broad-spectrum activity against anaerobic bacteria. nih.govnih.gov This makes it a valuable agent in treating infections where anaerobes are the causative pathogens. nih.gov

Activity against Clostridia and Bacteroides Species

Clindamycin is active against many species of Clostridia and Bacteroides. nih.gov It has been shown to be effective against Bacteroides fragilis, a significant anaerobic pathogen. researchgate.net However, resistance in B. fragilis is an increasing concern. wikipedia.org While active against many clostridial species, overgrowth of the inherently resistant Clostridioides difficile can occur. wikipedia.orgnih.gov Studies have shown variable resistance of Clostridium species (other than C. perfringens) to clindamycin. who.int

Preclinical Efficacy in Bacterial Infection Models

Preclinical studies using animal models are crucial for evaluating the in vivo efficacy of antimicrobial agents before they are considered for human trials. These models help bridge the gap between in vitro findings and clinical application. frontiersin.org this compound derivatives have been evaluated in various bacterial infection models. For instance, clindamycin has been studied in models of bone and joint infections, demonstrating its potential therapeutic efficacy. In a murine pneumonia model, the standardization of experimental designs is highlighted as essential for the robust evaluation of new anti-infective candidates. frontiersin.org Furthermore, novel antibiotic-eluting envelopes have been tested in preclinical models to prevent infections associated with cardiovascular implantable electronic devices, showing significant reductions in bacterial colonization. frontiersin.org

In Vivo Evaluation of this compound Analogues

The exploration of this compound analogues has been driven by the need to overcome bacterial resistance and enhance the therapeutic profile of the lincosamide class. Modifications, particularly at the C-7 position of the lincomycin structure, have yielded derivatives with significant activity against challenging pathogens. researchgate.net Preclinical in vivo studies are critical for validating the potential of these new chemical entities.

Research into novel (7S)-7-arylthio-7-deoxylincomycin and (7S)-7-(azetidin-3-yl-thio)-7-deoxylincomycin derivatives demonstrated moderate to strong antibacterial activities against strains of Streptococcus pneumoniae and Streptococcus pyogenes carrying the erm gene, which confers resistance. researchgate.net Building on these findings, further optimization led to the synthesis of derivatives with a para-heteroaromatic-phenylthio group at the C-7 position. researchgate.net

The in vivo efficacy of two of these optimized this compound analogues was assessed in a rat pulmonary infection model using resistant S. pneumoniae strains. researchgate.net The results from this preclinical model were promising, showing that the analogues retained potent activity in a live animal model, which is a critical step in drug development. researchgate.net

Key Findings from In Vivo Evaluation:

Against S. pneumoniae with mef gene: Both selected this compound derivatives demonstrated strong in vivo efficacy. researchgate.net

Against S. pneumoniae with erm + mef genes: One of the two compounds exhibited strong and consistent in vivo efficacy in this dual-resistance model. researchgate.net

These studies underscore the potential of C-7 modified this compound analogues to treat infections caused by resistant Gram-positive pathogens. researchgate.net

Table 1: In Vivo Efficacy of Selected this compound Analogues in a Rat Pulmonary Infection Model

Compound TypeTest OrganismObserved Efficacy in Preclinical Model
Novel 7-deoxylincomycin derivative 1Streptococcus pneumoniae (with mef gene)Strong
Novel 7-deoxylincomycin derivative 1S. pneumoniae (with erm + mef genes)Strong and Constant
Novel 7-deoxylincomycin derivative 2Streptococcus pneumoniae (with mef gene)Strong
Novel 7-deoxylincomycin derivative 2S. pneumoniae (with erm + mef genes)Not specified as consistently strong

Comparative Efficacy with Parent Compound (Lincomycin)

Lincomycin, the parent compound, has a limited spectrum of activity, which prompted chemical modifications to improve its therapeutic utility. nih.gov The most significant and clinically successful modification was the substitution of the 7-hydroxyl group with a chlorine atom, resulting in 7-chloro-7-deoxylincomycin, more commonly known as clindamycin. nih.govkarger.com This structural change dramatically enhanced its antibacterial potency and expanded its spectrum of activity. nih.gov

Clindamycin proved to be the most effective derivative of lincomycin. nih.gov While many early semisynthetic analogues of lincomycin, including those with modifications to the pyranose hydroxyls, were found to be devoid of activity, the 7-chloro substitution was a breakthrough. harvard.edu The antibacterial spectrum of lincomycin is primarily focused on pneumococci, streptococci, and staphylococci. karger.com In contrast, clindamycin is not only highly effective against these Gram-positive bacteria but also demonstrates activity against most anaerobic bacteria and Chlamydia trachomatis. nih.govkarger.com

Another analogue, 7(S)-chloro-7-deoxylincomycin sulfoxide, was found to have in vivo antibacterial activity comparable to that of the parent lincomycin, indicating that various modifications at this position could retain or enhance efficacy. google.com However, clindamycin remains the benchmark against which other this compound analogues are measured, showcasing superior efficacy compared to lincomycin for a broader range of clinically relevant pathogens. nih.gov

Table 2: Comparative Efficacy and Spectrum of Lincomycin vs. 7-Chloro-7-deoxylincomycin (Clindamycin)

CompoundChemical Relationship to LincomycinComparative EfficacyExpanded Spectrum of Activity
LincomycinParent CompoundBaseline efficacy; serves as a reference for derivatives. nih.govActive against pneumococci, streptococci, staphylococci. karger.com
7-Chloro-7-deoxylincomycin (Clindamycin)7-chloro substituted derivativeConsidered the most effective derivative with enhanced antibacterial activity compared to lincomycin. nih.govkarger.comIncludes most anaerobic bacteria and Chlamydia trachomatis in addition to Gram-positive cocci. nih.gov
7(S)-chloro-7-deoxylincomycin sulfoxideDerivativePossesses in vivo antibacterial activity comparable to that of lincomycin. google.comNot specified

Mechanisms of Bacterial Resistance to Deoxylincomycin

Target Site Modification Mechanisms

The primary target for deoxylincomycin is the 50S ribosomal subunit, a crucial component of the bacterial protein synthesis machinery. mdpi.comdrugbank.combaxter.ca Alterations at this binding site can significantly reduce the drug's efficacy.

One of the most clinically significant mechanisms of resistance to this compound is the methylation of ribosomal RNA (rRNA). researchgate.netmdpi.com This process is often associated with a broader resistance pattern known as the MLSв phenotype, which confers cross-resistance to macrolides, lincosamides, and streptogramin B antibiotics. nih.govnih.gov

This resistance is typically mediated by enzymes encoded by erm (erythromycin rRNA methylase) genes. nih.govnih.gov These enzymes, acting as methyltransferases, add one or two methyl groups to a specific adenine (B156593) residue (A2058 in E. coli numbering) within the 23S rRNA component of the 50S ribosomal subunit. nih.govmsu.ru This methylation of A2058, located at the entrance of the peptide exit tunnel, sterically hinders the binding of lincosamides, thereby preventing the inhibition of protein synthesis. nih.govmsu.ru

The degree of methylation can influence the level of resistance. D-methylation generally confers high-level resistance to all MLSв antibiotics. nih.gov In contrast, monomethylation of the same residue often results in high-level resistance to lincosamides but lower to moderate resistance to macrolides and streptogramin B. nih.gov For instance, the lrm gene in Streptomyces lividans encodes a methylase that monomethylates A2058, leading to significant lincomycin (B1675468) resistance. microbiologyresearch.org

Another methyltransferase, Cfr, can also confer resistance to lincosamides, along with other antibiotic classes like phenicols, oxazolidinones, pleuromutilins, and streptogramin A (a phenotype known as PhLOPSA). nih.govnih.gov The Cfr enzyme methylates the C8 position of the A2503 residue in the 23S rRNA, which is also located in the peptidyl transferase center and is crucial for antibiotic binding. nih.govmsu.ru

The expression of these methylase genes can be either constitutive (always active) or inducible, meaning they are activated in the presence of an inducing agent, often a macrolide antibiotic. researchgate.net

Table 1: Key Ribosomal RNA Methyltransferases Conferring Lincosamide Resistance

Enzyme FamilyGene(s)Target Nucleotide (E. coli numbering)ModificationResulting Phenotype
Ermerm(A), erm(B), erm(C), etc.A2058Mono- or Di-methylation of N6MLSв
CfrcfrA2503Methylation of C8PhLOPSA
LrmlrmA2058Monomethylation of N6Lincomycin resistance

In addition to enzymatic modification, spontaneous point mutations in the 23S rRNA gene can also lead to resistance. sandoz.com These mutations can alter the nucleotide sequence at or near the antibiotic binding site, thereby reducing the affinity of this compound for its target. For example, mutations at the A2058 residue, the same site targeted by Erm methyltransferases, can confer a similar resistance phenotype. nih.gov In Helicobacter pylori, point mutations in domain V of the 23S rRNA, such as A2142G and A2143G, are well-documented causes of clarithromycin (B1669154) resistance and can impact the efficacy of other ribosome-targeting antibiotics. mdpi.comhelicojournal.org While these specific mutations are primarily associated with macrolide resistance, they highlight the potential for single nucleotide changes within the peptidyl transferase region to affect the binding of various antibiotic classes that share overlapping binding sites. helicojournal.org

Enzymatic Inactivation of this compound

Another prevalent resistance strategy involves the production of enzymes that chemically modify and inactivate the this compound molecule, rendering it unable to bind to the ribosome. researchgate.net

A significant mechanism of enzymatic inactivation is mediated by lincosamide nucleotidyltransferases (Lnu enzymes), encoded by lnu (or lin) genes. nih.govnih.gov These enzymes catalyze the transfer of a nucleotide monophosphate (typically from ATP) to a hydroxyl group on the lincosamide, a process known as O-nucleotidylation. nih.govasm.org This modification dramatically reduces the antibiotic's affinity for its ribosomal target. nih.gov

This type of resistance often results in an "L phenotype," characterized by isolated resistance to lincosamides without cross-resistance to macrolides or streptogramins. oup.com Several different lincosamide nucleotidyltransferases have been identified, including Lnu(A), Lnu(B), Lnu(C), and Lnu(D). nih.govoup.com For example, the linB gene, found in Enterococcus faecium, encodes a lincosamide nucleotidyltransferase that adenylates the hydroxyl group at position 3 of both lincomycin and clindamycin (B1669177). asm.orgnih.gov These lnu genes are often located on mobile genetic elements like plasmids, facilitating their spread among different bacterial species and genera. nih.govoup.com

Table 2: Examples of Lincosamide Nucleotidyltransferases (Lnu)

EnzymeGeneOrganism(s) FoundInactivation Mechanism
Lnu(A)lnu(A) / linAStaphylococci, Bacteroides fragilisO-nucleotidylation
Lnu(B)lnu(B) / linBEnterococcus faecium, Streptococci3-(5'-adenylation)
Lnu(C)lnu(C)Streptococci, EnterococciO-nucleotidylation
Lnu(D)lnu(D)Streptococci, EnterococciO-nucleotidylation

While O-nucleotidyltransferases are the most prominent, other enzymatic modifications that could potentially inactivate this compound may exist, though they are less commonly reported. The structural integrity of the this compound molecule, particularly the alpha-thiolincosamide portion, appears crucial for its activity, as modifications at this part of the molecule tend to significantly decrease its antibacterial efficacy. slideshare.net

Efflux Pump Systems

Efflux pumps are transmembrane proteins that function as molecular pumps, actively transporting a wide range of substances, including antibiotics, out of the bacterial cell. microbialcell.comfrontiersin.org This mechanism prevents the intracellular accumulation of the drug to concentrations necessary to inhibit protein synthesis. microbialcell.com Overexpression of these pumps can contribute to low-level resistance, which may provide a stepping stone for the development of higher-level resistance through other mechanisms like target site mutations. mdpi.com

Several families of efflux pumps have been identified in bacteria, including the ATP-binding cassette (ABC) superfamily and the major facilitator superfamily (MFS). researchgate.netnih.gov In staphylococci, the Msr(A) protein, an ABC transporter, is known to confer resistance to macrolides and streptogramin B, and while its direct, high-level impact on lincosamides is less pronounced, it is part of the broader landscape of multidrug resistance. researchgate.net The presence of efflux pumps contributes to the intrinsic and acquired resistance of many pathogenic bacteria. nih.gov For instance, in Staphylococcus aureus, various efflux pumps contribute to resistance against different classes of antibiotics and are implicated in biofilm formation, which further enhances resistance. microbialcell.comnih.gov While specific pumps exclusively dedicated to this compound are not as well-characterized as other resistance mechanisms, the broad substrate specificity of many multidrug efflux pumps suggests they likely contribute to reduced susceptibility to lincosamides in various clinical isolates. frontiersin.org

Characterization of Specific Efflux Transporters

Efflux pumps are membrane proteins that actively extrude toxic substances, including antibiotics like this compound, from the bacterial cell. wikipedia.org This process is an energy-dependent mechanism that reduces the intracellular concentration of the antibiotic, preventing it from reaching the necessary level to inhibit protein synthesis. europa.euyoutube.com Several superfamilies of efflux transporters are implicated in multidrug resistance.

Resistance-Nodulation-Cell Division (RND) Superfamily: Predominantly found in Gram-negative bacteria, RND transporters are complex tripartite systems that span both the inner and outer cell membranes. nih.govnih.gov They are known for their broad substrate polyspecificity, enabling them to expel a wide variety of structurally diverse compounds. nih.gov In Escherichia coli, the AcrB transporter is a well-studied example of an RND pump that contributes to multidrug resistance. frontiersin.org These pumps function as a major defense mechanism, contributing significantly to the intrinsic resistance of many Gram-negative pathogens. nih.govnih.gov

Major Facilitator Superfamily (MFS): This is one of the largest and most diverse groups of secondary transporters. frontiersin.org MFS pumps are typically involved in the transport of a wide range of substrates.

ATP-Binding Cassette (ABC) Superfamily: Unlike RND and MFS pumps that use a proton-motive force, ABC transporters utilize ATP hydrolysis as their energy source to drive the extrusion of substrates. nih.govfrontiersin.org

Small Multidrug Resistance (SMR) Family: This family consists of small transport proteins that can accommodate multiple drugs. wikipedia.orgfrontiersin.org

Multidrug and Toxic Compound Extrusion (MATE) Family: MATE transporters function as drug/sodium or drug/proton antiporters. nih.govfrontiersin.org

While many efflux pumps demonstrate broad specificity, certain genes, such as vga(A) and vga(C), have been identified as conferring resistance specifically to pleuromutilins, lincosamides, and streptogramins A. europa.eu

Efflux Pump SuperfamilyEnergy SourceTypical LocationKnown Substrates Include
Resistance-Nodulation-Cell Division (RND)Proton-Motive ForceGram-Negative BacteriaMultiple Antibiotics, Heavy Metals, Solvents
Major Facilitator Superfamily (MFS)Proton-Motive ForceGram-Positive and Gram-Negative BacteriaWide range of small solutes
ATP-Binding Cassette (ABC)ATP HydrolysisGram-Positive and Gram-Negative BacteriaLincosamides, Macrolides, Streptogramins
Small Multidrug Resistance (SMR)Proton-Motive ForceGram-Positive and Gram-Negative BacteriaMultiple lipophilic cationic drugs
Multidrug and Toxic Compound Extrusion (MATE)Na+ or H+ AntiportGram-Positive and Gram-Negative BacteriaMultiple cationic drugs

Role of Efflux in Intrinsic and Acquired Resistance

Efflux systems play a dual role in bacterial resistance, contributing to both intrinsic (innate) and acquired resistance profiles.

Intrinsic Resistance: Many bacterial species, particularly Gram-negative organisms like Pseudomonas aeruginosa, naturally possess a range of efflux pumps as part of their genome. europa.eufrontiersin.org These pumps are a component of the bacterium's innate defense system, providing a baseline level of resistance to a wide array of toxic compounds encountered in their environment. europa.eu The synergistic action of these efflux pumps with the low permeability of the outer membrane is a primary reason for the general ineffectiveness of lincosamides against many Gram-negative bacteria. msdvetmanual.comnih.gov

Acquired Resistance: Bacteria can acquire resistance through the upregulation of their native efflux pumps or by obtaining new efflux pump genes via horizontal gene transfer. d-nb.info Exposure to sub-lethal concentrations of an antibiotic can select for mutations in regulatory genes, leading to the over-expression of specific pumps. d-nb.info This adaptive resistance allows bacteria to withstand higher concentrations of the drug. d-nb.info Furthermore, genes encoding efflux pumps can be located on mobile genetic elements like plasmids and transposons, allowing them to be transferred between different bacteria, thereby spreading resistance. d-nb.info

Alterations in Bacterial Membrane Permeability

The bacterial cell envelope, especially the outer membrane of Gram-negative bacteria, serves as a formidable permeability barrier that can prevent or slow the entry of antibiotics like this compound. nih.govmdpi.com Resistance can emerge from modifications that enhance this barrier function.

Gram-negative bacteria are intrinsically resistant to many lincosamides partly because their outer membrane is impermeable to these antibiotics. msdvetmanual.comnih.gov This membrane contains protein channels called porins that allow the influx of hydrophilic compounds. mdpi.combristol.ac.uk Bacteria can develop resistance by reducing the number of these porin channels or by altering their structure to restrict the passage of antibiotics. europa.eumdpi.combristol.ac.uk The combination of a low-permeability outer membrane and active efflux creates a highly effective resistance strategy. nih.govbristol.ac.uk Changes in the lipid composition of the outer membrane can also contribute to reduced permeability and increased resistance. nih.govlumenlearning.com

Genetic Basis and Transfer of Resistance Determinants

The ability of bacteria to resist this compound is fundamentally encoded in their DNA. Resistance can arise from spontaneous mutations in the bacterial chromosome or, more commonly, through the acquisition of new genetic material from other bacteria. lumenlearning.comreactgroup.org

Plasmid-Mediated Resistance Genes

Plasmids are small, extrachromosomal DNA molecules that can replicate independently and are readily transferred between bacteria. bioguardlabs.com They are significant vectors for the spread of antibiotic resistance. lumenlearning.com Several genes conferring resistance to lincosamides are found on plasmids.

erm Genes: The most common mechanism of acquired resistance to lincosamides is target-site modification by erm (erythromycin ribosome methylase) genes. oup.comaaem.pl These genes encode methylase enzymes that add methyl groups to the 23S rRNA component of the 50S ribosomal subunit. oup.comoup.com This modification prevents the binding of macrolides, lincosamides, and streptogramin B antibiotics, resulting in the MLSB resistance phenotype. europa.euoup.com The erm(A) and erm(C) genes are frequently found on plasmids in staphylococci. oup.com

lnu Genes: These genes, also known as lin genes, confer resistance by enzymatic inactivation of lincosamides. oup.com For example, lincosamide nucleotidyltransferases inactivate lincomycin. oup.com The lnu(A) gene has been identified in staphylococci and lnu(B) in Enterococcus faecium. oup.com

pIP855 Plasmid: A specific 2.5-kilobase plasmid, pIP855, was identified in Staphylococcus haemolyticus as carrying a gene that confers high-level resistance to lincomycin through enzymatic inactivation. asm.orgnih.gov

Gene/ElementMechanism of ActionResistance PhenotypeCommon Bacterial HostsReference
erm(A), erm(B), erm(C)Ribosomal methylation (target modification)MLSB (Macrolide-Lincosamide-Streptogramin B)Staphylococcus spp., Streptococcus spp., Enterococcus spp. oup.comaaem.plresearchgate.net
cfrRibosomal methylation (unusual site)PhLOPSA (Phenicols, Lincosamides, Oxazolidinones, Pleuromutilins, Streptogramin A)Staphylococcus spp. europa.eufrontiersin.org
lnu(A), lnu(B)Enzymatic inactivation (nucleotidylation)Lincosamide-specificStaphylococcus spp., Enterococcus faecium oup.com
vga(A), vga(C)Efflux Pump (ABC Transporter)Lincosamides, Pleuromutilins, Streptogramin AStaphylococcus aureus europa.eu
pIP855Enzymatic inactivationLincomycin-specificStaphylococcus haemolyticus asm.orgnih.gov

Chromosomal Mutations and Integrons

While plasmids are a major vehicle for resistance, changes within the bacterial chromosome are also a significant source.

Chromosomal Mutations: Spontaneous mutations in a bacterium's own DNA can lead to resistance, which is then passed down vertically to daughter cells. lumenlearning.comnih.gov This type of resistance often appears more slowly than plasmid-mediated resistance. msdvetmanual.com For lincosamides, key mutational targets include:

23S rRNA: Point mutations at specific positions within the genes encoding 23S rRNA can prevent the antibiotic from binding to the ribosome. europa.euoup.commcmaster.ca For example, a mutation at position A2058 is known to confer resistance. oup.com

Ribosomal Proteins: Mutations in genes that code for ribosomal proteins L4 and L22 can also confer resistance, typically to macrolides, and sometimes with a lesser effect on lincosamides. europa.euoup.comoup.com

Integrons: These are genetic elements that can capture and express genes, particularly resistance genes, contained within structures called gene cassettes. frontiersin.org While often found on plasmids and transposons, they can also be integrated into the bacterial chromosome. Integrons play a crucial role in the accumulation of multiple resistance genes, contributing to the development of multidrug-resistant strains. bioguardlabs.comfrontiersin.org

Horizontal Gene Transfer in Resistance Dissemination

Horizontal gene transfer (HGT) is the primary engine for the rapid and widespread dissemination of antibiotic resistance genes among different bacteria, including across species and genera. bioguardlabs.comfrontiersin.org This process allows bacteria to acquire pre-existing resistance mechanisms, a much faster evolutionary path than developing resistance through random mutation. reactgroup.org The main mechanisms of HGT are:

Conjugation: Often described as bacterial "mating," this process involves the direct transfer of genetic material, usually a plasmid, from a donor to a recipient cell through a physical connection. bioguardlabs.com It is considered the most prevalent method of HGT in nature. bioguardlabs.com

Transformation: This involves the uptake of naked DNA fragments from the environment, which may contain resistance genes released from dead bacteria. bioguardlabs.com

Transduction: In this process, a bacteriophage (a virus that infects bacteria) mistakenly packages bacterial DNA, including resistance genes, and transfers it to another bacterium upon infection. bioguardlabs.com

Mobile genetic elements such as plasmids and transposons ("jumping genes") are the key players in HGT. lumenlearning.comfrontiersin.org These elements frequently carry not only lincosamide resistance genes like erm but also genes conferring resistance to other classes of antibiotics, facilitating the co-selection and spread of multidrug resistance. lumenlearning.comnih.gov

Advanced Research Methodologies and Techniques

Spectroscopic Analysis for Structural Elucidation of Research Compounds

Spectroscopic methods are fundamental to the chemical sciences for elucidating the structure of novel compounds. In the context of Deoxylincomycin and its analogs, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Analog Research

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise atomic structure of molecules in solution. For this compound and its synthetic or naturally occurring analogs, ¹H and ¹³C NMR are routinely employed to confirm their chemical structure.

In a typical ¹H NMR spectrum of a this compound analog, specific chemical shifts (δ) would be indicative of the various protons within the molecule. For instance, protons on the pyrrolidine (B122466) ring would appear in a distinct region of the spectrum compared to those on the sugar moiety. The coupling constants between adjacent protons provide valuable information about the stereochemistry of the molecule. While specific data for this compound is not extensively published, a comparison with its parent compound, Lincomycin (B1675468), allows for the prediction of its spectral characteristics. uq.edu.au

Similarly, ¹³C NMR spectroscopy provides a map of the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal, with its chemical shift influenced by its local electronic environment. The presence of electronegative oxygen and nitrogen atoms would cause a downfield shift for adjacent carbon atoms. Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish connectivity between protons and carbons, ultimately allowing for a complete and unambiguous structural assignment.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Key Moieties in this compound (Note: These are predicted values based on the known spectra of Lincomycin and general chemical shift principles.)

Moiety Atom Type Predicted Chemical Shift (ppm)
Pyrrolidine RingProtons (CH, CH₂)1.5 - 3.5
Carbons (CH, CH₂)25 - 60
Sugar MoietyAnomeric Proton4.5 - 5.5
Other Sugar Protons3.0 - 4.5
Sugar Carbons60 - 100
Methylthio GroupProtons (SCH₃)2.0 - 2.5
Carbon (SCH₃)10 - 20

Mass Spectrometry (MS) for Fragmentation Pattern Analysis

Mass spectrometry (MS) is a vital analytical technique used to measure the mass-to-charge ratio of ions. It is used to determine the molecular weight of this compound and its analogs with high accuracy. Furthermore, tandem mass spectrometry (MS/MS) provides valuable structural information through the analysis of fragmentation patterns. icm.edu.pl

When a molecule like this compound is ionized and subjected to fragmentation, it breaks apart in a predictable manner, yielding a unique mass spectrum. The fragmentation pattern of lincosamides is well-characterized. researchgate.net Common fragmentation pathways include the cleavage of the glycosidic bond linking the amino acid and sugar moieties, as well as fragmentation within the pyrrolidine ring and the sugar. icm.edu.plresearchgate.net For this compound, the absence of the hydroxyl group at the 7-position, when compared to Lincomycin, would result in a corresponding shift in the molecular ion and related fragment ions.

Table 2: Expected Key Fragment Ions in the Mass Spectrum of this compound (Note: These m/z values are hypothetical and based on the known fragmentation patterns of Lincomycin.)

Fragment Ion Description Predicted m/z
[M+H]⁺ (Protonated Molecule)391.2
Loss of the Pyrrolidine Moiety262.1
Pyrrolidine Moiety Fragment129.1
Sugar Moiety with Methylthio Group205.1

High-Throughput Screening for Novel Lincosamide Candidates

High-throughput screening (HTS) is a drug discovery process that allows for the rapid assessment of large libraries of chemical compounds for a specific biological activity. drugtargetreview.com In the search for new lincosamide antibiotics, HTS assays are designed to identify compounds that inhibit the growth of pathogenic bacteria. frontiersin.orgunich.it

These assays are typically performed in microtiter plates, where each well contains a bacterial culture, a nutrient medium, and a different test compound. nih.gov Bacterial growth can be measured by various methods, such as optical density, fluorescence, or luminescence. rsc.org Compounds that show significant inhibition of bacterial growth are selected as "hits" and are subjected to further investigation. HTS can be used to screen both synthetic compound libraries and natural product extracts, providing a powerful tool for the discovery of novel lincosamide candidates with improved properties, such as enhanced potency or a broader spectrum of activity.

Molecular Biology Techniques in Biosynthesis and Resistance Studies

Molecular biology techniques are essential for understanding the biosynthesis of this compound and the mechanisms by which bacteria develop resistance to it.

Gene Cluster Engineering for Biosynthetic Pathway Modification

The biosynthesis of lincosamide antibiotics, including this compound, is directed by a dedicated set of genes organized in a biosynthetic gene cluster (BGC). pnas.orgasm.org In Streptomyces lincolnensis, the producing organism of Lincomycin, this is known as the lmb gene cluster. nih.govresearchgate.net By manipulating these genes, it is possible to alter the biosynthetic pathway and create novel lincosamide analogs.

Gene cluster engineering techniques involve the targeted deletion, insertion, or modification of genes within the BGC. For example, inactivating a gene responsible for a specific enzymatic step can lead to the accumulation of an intermediate compound or the production of a new analog. Conversely, introducing genes from other organisms can add new functionalities to the biosynthetic pathway. This approach, often referred to as combinatorial biosynthesis, has the potential to generate a wide diversity of new lincosamide structures for evaluation as potential drug candidates. mdpi.com

Quantitative Imaging and Proteomic Approaches in Mechanism Studies

Understanding how this compound works at a molecular level and how bacteria evolve to resist its effects is crucial for its effective use and for the development of new therapies.

Quantitative imaging techniques, such as fluorescence microscopy, can be used to visualize the effects of this compound on bacterial cells in real-time. researchgate.net By using fluorescent dyes that label specific cellular components, such as the cell membrane or DNA, researchers can observe changes in bacterial morphology and physiology upon antibiotic treatment. researchgate.neteuramet.org This can provide insights into the mechanism of action of the drug. rsc.org

Proteomics, the large-scale study of proteins, is another powerful tool for investigating antibiotic resistance. frontiersin.org By comparing the proteomes (the complete set of proteins) of susceptible and resistant bacteria, researchers can identify proteins that are differentially expressed. nih.govnih.govasm.orgasm.org These proteins may be involved in resistance mechanisms, such as drug efflux pumps, modifying enzymes, or alterations in the drug's target site, the ribosome. nih.govasm.org Mass spectrometry-based proteomics can identify and quantify thousands of proteins in a single experiment, providing a global view of the cellular response to this compound. frontiersin.org

Future Research Directions and Scientific Significance

Development of Next-Generation Lincosamide Antibiotics

The development of next-generation lincosamide antibiotics is a primary focus of current research, driven by the need to overcome the limitations of clinically used compounds like clindamycin (B1669177), such as its narrow spectrum of activity and emerging resistance. nih.govharvard.edunih.govijprajournal.comnih.gov A major shift in this field involves moving beyond traditional semi-synthesis to fully synthetic and convergent approaches. nih.govharvard.edu This allows for more strategic and extensive modifications of the lincosamide scaffold, enabling the creation of molecules that would be difficult or impossible to produce through older methods. harvard.edu

Researchers are designing novel lincosamide analogues by exploring new chemical scaffolds and modifications at key strategic sites identified through structural biology. harvard.edu One promising area is the development of compounds with bicyclic amino acid moieties, which have shown improved antibacterial activity and, in some cases, efficacy against clindamycin-resistant bacterial strains. ijprajournal.com

Recent breakthroughs have led to the creation of entirely new, fully synthetic lincosamide classes. These next-generation compounds are engineered to bind more effectively to the bacterial ribosome, even in the presence of resistance mechanisms. oup.comtransfera.cz

Notable examples of these next-generation lincosamides include:

Oxepanoprolinamides (OPPs) : This distinct class of lincosamides is pre-organized for highly effective and differentiated binding to the bacterial ribosome. oup.com Preclinical studies have shown that OPPs, such as iboxamycin, are potent against both multidrug-resistant Gram-positive and Gram-negative bacteria. oup.comnih.gov

Cresomycin : This fully synthetic compound was designed using structural knowledge of how lincosamides bind to the ribosome. transfera.cz Its structure is conformationally rigid, allowing it to latch tightly onto bacterial ribosomes, including those from strains resistant to other lincosamide antibiotics. transfera.cznih.gov It has demonstrated a broad spectrum of activity, affecting both Gram-positive and Gram-negative bacteria. transfera.cz

These innovative synthetic platforms provide access to a host of rationally designed lincosamides, rejuvenating a critical class of antibiotics and offering new hope in the fight against multidrug-resistant pathogens. harvard.edu

Table 1: Examples of Next-Generation Lincosamide Antibiotics

Class/Compound Development Approach Key Structural Feature Spectrum of Activity Significance
Iboxamycin Synthetic (OPP class) Rigid bicyclic oxepanoprolinamide (OPP) southern residue. nih.gov Gram-positive and Gram-negative bacteria, including resistant strains. nih.gov Overcomes existing lincosamide resistance mechanisms through novel ribosomal interactions. oup.comnih.gov
Cresomycin Fully Synthetic Rigidified northern thiolincosamine residue, pre-organized for ribosomal binding. transfera.cznih.gov Broad-spectrum, effective against Gram-positive and Gram-negative bacteria. transfera.cznih.gov Designed to bind tightly to ribosomes, overcoming resistance from target-site modifications. transfera.cz
Bicyclic Analogs Fully Synthetic Novel bicyclic amino acid scaffolds. ijprajournal.com Gram-positive bacteria, including some clindamycin-resistant strains. ijprajournal.com Demonstrates that novel scaffolds can yield potent antibacterial activity. ijprajournal.com

Strategies to Combat Emerging Resistance Mechanisms

The spread of resistance is a significant threat to the utility of lincosamides. transfera.czasm.org Bacteria have evolved multiple ways to resist these antibiotics, primarily through target-site modification, active efflux of the drug, and enzymatic inactivation. nih.govoup.comnih.gov The most common mechanism involves enzymes encoded by erm (erythromycin ribosome methylase) genes, which alter the antibiotic's binding site on the bacterial ribosome, often leading to cross-resistance between macrolides, lincosamides, and streptogramins B (the MLSB phenotype). ijprajournal.comnih.gov Other mobile resistance genes, such as lnu, cfr, vga, lsa, and sal, also contribute to the problem and are frequently carried on mobile genetic elements that can be transferred between bacteria. transfera.czasm.orgasm.org

To counter this, researchers are pursuing several strategic avenues. A recent review highlighted four promising approaches: the chemical modification of existing antibiotics, the development of antimicrobial peptides, the initiation of a bacterial self-destruct program, and improved antimicrobial stewardship. asm.orgasm.org

A key strategy to combat resistance is the rational design of new deoxylincomycin derivatives that can evade or overcome known resistance mechanisms. jcadonline.com By understanding how resistance works at a molecular level, chemists can build molecules specifically engineered to be effective against these challenging pathogens.

Much of this work focuses on overcoming resistance conferred by erm genes. jcadonline.com For example, systematic exploration of modifications at the C-7 position of the this compound structure has yielded derivatives with potent activity against resistant strains of Streptococcus pneumoniae and Streptococcus pyogenes. jcadonline.com Research has shown that introducing specific arylthio or azetidinyl-thio groups at the 7-position can lead to compounds with significantly improved activity against erm-positive bacteria. nih.gov

The development of cresomycin is a prime example of this design strategy. It was engineered to form a rigid shape that binds powerfully to the bacterial ribosome, effectively overcoming the steric hindrance caused by ribosomal methylation from Erm enzymes. transfera.cz Similarly, the lincosamide analog FSA-513018b, which features a substituted bicyclic derivative, has emerged as a promising lead compound with excellent in vitro activity against multiple drug-resistant clinical isolates. ijprajournal.com These efforts demonstrate that a deep understanding of structure-activity relationships and resistance mechanisms can successfully guide the synthesis of next-generation antibiotics. harvard.edu

An emerging strategy in antibiotic development is the creation of hybrid molecules that combine features of different compounds to create a superior drug. In the context of lincosamides, this has led to the development of novel hybrid antibiotics with the potential to overcome resistance and exhibit enhanced efficacy. nih.govtransfera.czbiospot.eu

One approach involves creating hybrid molecules from two different natural lincosamides. transfera.cztransfera.cz An example is ODCELIN , a hybrid of lincomycin (B1675468) and celesticetin (B1194208). transfera.cztransfera.cz Such hybrids can be produced directly by genetically modified microorganisms, and their chlorinated derivatives can also be synthesized. transfera.cztransfera.cz These hybrid compounds represent a platform for further improvement, with the potential to overcome resistance caused by the methylation of the ribosomal target. transfera.cz

Another strategy is to combine the lincosamide scaffold with other chemical moieties to create conjugates. While the classic dual-action approach (like a β-lactam paired with a β-lactamase inhibitor) is less defined for lincosamides, the concept of transcriptional modulation offers a different kind of dual effect. At subinhibitory concentrations, some macrolide-lincosamide-streptogramin (MLS) antibiotics can modulate the expression of specific bacterial genes, which may represent a secondary effect alongside direct ribosome inhibition. nih.gov This transcriptional modulation could be explored further as a complementary mechanism of action in future drug design. nih.gov

The creation of a library of over 150 novel hybrid lincosamides through the combination of the lincomycin and celesticetin biosynthetic pathways has shown that this approach can yield unnatural chimeras with antibacterial properties more pronounced than clinically used lincomycin. nih.gov

Exploration of this compound for Non-Antimicrobial Biological Activities in Research Models

Beyond their role in fighting bacterial infections, this compound and its derivatives are being investigated for other significant biological activities. This research opens up the possibility of repurposing these well-established compounds for non-infectious diseases. researchgate.net

A prominent area of this research is the immunomodulatory and anti-inflammatory activity of clindamycin (7-chloro-7-deoxylincomycin). oup.comjcadonline.comresearchgate.net Studies have shown that clindamycin can suppress the synthesis of bacterial toxins and modulate the host's immune response. oup.com It has been shown to inhibit the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). researchgate.netresearchgate.netnih.gov These anti-inflammatory properties may contribute to its clinical efficacy in treating conditions like acne vulgaris, suggesting the therapeutic effect is not solely due to its antibacterial action. nih.govjcadonline.commdedge.com In murine sepsis models, an immunomodulatory dose of clindamycin, in combination with another antibiotic, improved survival and prevented organ damage by suppressing inflammatory responses and oxidative stress. researchgate.netnih.gov

This compound derivatives have also been explored for other therapeutic applications:

Antiparasitic Activity : Clindamycin has been used to treat infections caused by protozoan parasites, including Toxoplasma gondii (toxoplasmosis) and Plasmodium falciparum (malaria), often in combination with other drugs. transfera.cztransfera.czdrugbank.com Its target in the malaria parasite appears to be the ribosome of the apicoplast, an organelle of bacterial descent. harvard.edu

Antiviral Potential : In a computational study, certain this compound derivatives were evaluated for their potential to act as therapeutic agents against SARS-CoV-2 by assessing their binding affinity to key viral proteins. macsenlab.com

Anticancer Research : While direct studies on this compound are limited, there is a broader interest in exploring antibiotics as potential anticancer agents. mdpi.com Some antibiotics have been shown to inhibit tumor growth and induce apoptosis, suggesting that their mechanisms could be harnessed for oncology. mdpi.com

These explorations highlight the versatility of the this compound scaffold and suggest that its biological activities extend beyond its antibacterial effects, warranting further investigation in various research models.

Advances in Biosynthetic Engineering for Diversified Lincosamide Production

The biosynthesis of lincosamides is a complex process carried out by Streptomyces species, primarily Streptomyces lincolnensis. nih.gov Recent advances in understanding the genetic and enzymatic machinery behind this process have opened the door to powerful new production strategies through biosynthetic engineering. biospot.eudrugbank.com By manipulating the lincomycin biosynthetic gene cluster, scientists can rationally redesign the "cell factory" to produce novel and diverse lincosamide analogues. asm.orgdrugbank.com

This field, often called combinatorial biosynthesis, involves several key techniques:

Genetic Modification : By inactivating or modifying specific genes in the biosynthetic pathway of S. lincolnensis, researchers can generate mutant strains that produce different intermediates or structural analogues of lincomycin. drugbank.com This not only helps to clarify the biosynthetic pathway itself but also yields novel compounds. drugbank.com

Exploiting Enzyme Promiscuity : Some enzymes in the lincosamide pathway have relaxed substrate specificity, meaning they can accept and process molecules other than their natural substrates. nih.gov For example, the condensation enzyme CcbD from the celesticetin pathway has been shown to accept various acyl substrates to generate unnatural lincosamides. nih.gov Researchers have exploited this by combining enzymes from the lincomycin and celesticetin pathways in vitro to create a library of novel hybrid lincosamides. nih.gov

Mutasynthesis : This technique involves feeding synthetic, unnatural precursor molecules to a mutant strain of a producing organism that is blocked in the synthesis of its natural precursor. The organism's biosynthetic machinery then incorporates the synthetic precursor to create a new hybrid compound. This has been used to create lincomycin derivatives with modified amino acid building blocks. nih.gov

These bioengineering approaches offer a powerful and efficient alternative to total chemical synthesis for generating structural diversity. nih.govharvard.edu The ability to produce libraries of new lincosamide derivatives through fermentation provides a rich source of compounds for screening, potentially leading to the discovery of next-generation antibiotics with improved activity against resistant pathogens or even enhanced antimalarial properties. nih.govnih.gov

Q & A

Q. What experimental methodologies are recommended for synthesizing and characterizing Deoxylincomycin?

Methodological Answer: Synthesis protocols should follow rigorous chemical characterization guidelines. For novel derivatives, provide:

  • Spectral data (NMR, HRMS) and chromatographic purity (HPLC) to confirm structural integrity .
  • Reproducibility : Detailed stepwise procedures, including reaction conditions (temperature, catalysts) and purification methods, must be included in the main text or supplementary materials for replication .
  • Comparative analysis : Reference established analogs (e.g., Lincomycin) to validate novel modifications .

Q. How can researchers design initial biological activity assays for this compound?

Methodological Answer: Use the PICO framework (Population, Intervention, Comparison, Outcome) to structure assays:

  • Population : Define microbial strains (e.g., Gram-positive pathogens).
  • Intervention : Test this compound at varying concentrations.
  • Comparison : Include positive controls (e.g., clindamycin) and vehicle controls.
  • Outcome : Quantify minimum inhibitory concentration (MIC) and time-kill kinetics .
  • Ethical alignment : Ensure assays comply with institutional biosafety protocols .

Q. What statistical approaches are suitable for analyzing this compound’s in vitro efficacy data?

Methodological Answer:

  • Parametric tests (e.g., ANOVA) for normally distributed data (validate via Shapiro-Wilk test).
  • Non-parametric alternatives (e.g., Kruskal-Wallis) for skewed distributions .
  • Dose-response modeling : Use nonlinear regression (e.g., Hill equation) to estimate EC₅₀ values .
  • Data transparency : Report confidence intervals and effect sizes to avoid overinterpretation .

Advanced Research Questions

Q. How can contradictory findings between this compound’s in vitro and in vivo efficacy be resolved?

Methodological Answer: Address discrepancies through:

  • Pharmacokinetic/Pharmacodynamic (PK/PD) modeling : Correlate plasma concentration-time profiles with microbial burden reduction .
  • Triangulation : Cross-validate results using alternative assays (e.g., biofilm inhibition, intracellular pathogen models) .
  • Meta-analysis : Systematically review preclinical studies to identify confounding variables (e.g., animal model differences) .

Q. What strategies are recommended for elucidating this compound’s mechanism of action amid conflicting omics data?

Methodological Answer:

  • Multi-omics integration : Combine transcriptomics, proteomics, and metabolomics to identify consensus pathways .
  • CRISPR-Cas9 screens : Validate target engagement by knocking out putative bacterial targets .
  • Structural biology : Resolve this compound-ribosome co-crystal structures to confirm binding motifs .

Q. How should researchers investigate this compound resistance evolution in persistent infections?

Methodological Answer:

  • Longitudinal studies : Serial passage bacterial isolates under sub-MIC this compound exposure to track resistance mutations .
  • Comparative genomics : Identify SNPs/indels in resistant strains versus wild-type .
  • Fitness cost assays : Assess whether resistance compromises bacterial growth in antibiotic-free environments .

Q. What frameworks guide the prioritization of this compound derivatives for preclinical development?

Methodological Answer: Apply the FINER criteria to derivative selection:

  • Feasible : Scalable synthesis routes and stability under physiological conditions.
  • Interesting : Novel chemical scaffolds with activity against multidrug-resistant strains.
  • Novel : Patentability and absence of prior art in chemical databases.
  • Ethical : Low cytotoxicity in mammalian cell lines (e.g., HEK-293).
  • Relevant : Alignment with WHO priority pathogens .

Data Management & Reporting

Q. How should researchers address inconsistencies in this compound’s toxicity profiles across studies?

Methodological Answer:

  • Standardized assays : Use ISO-certified cell lines (e.g., HepG2 for hepatotoxicity) and harmonize exposure durations .
  • Meta-regression : Analyze covariates (e.g., solvent used, exposure time) contributing to variability .
  • Open data : Share raw cytotoxicity datasets in public repositories (e.g., Zenodo) for independent validation .

Q. What are best practices for integrating this compound research into systematic reviews?

Methodological Answer:

  • PRISMA guidelines : Document search strategies (databases, keywords) and inclusion/exclusion criteria .
  • Risk of bias assessment : Use ROB-2 or SYRCLE tools to evaluate preclinical study quality .
  • Data synthesis : Employ RevMan for meta-analysis or thematic synthesis for qualitative data .

Ethical & Reproducibility Considerations

Q. How can researchers ensure reproducibility in this compound studies?

Methodological Answer:

  • FAIR principles : Ensure data are Findable, Accessible, Interoperable, and Reusable .
  • Reagent validation : Authenticate microbial strains via 16S rRNA sequencing and antibiotic susceptibility testing .
  • Pre-registration : Submit study protocols to platforms like OSF or ClinicalTrials.gov .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.